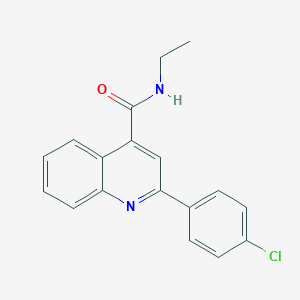![molecular formula C31H32ClN3O2 B333059 10-[2-(4-CHLOROPHENYL)ACETYL]-11-[4-(DIMETHYLAMINO)PHENYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE](/img/structure/B333059.png)
10-[2-(4-CHLOROPHENYL)ACETYL]-11-[4-(DIMETHYLAMINO)PHENYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-[2-(4-CHLOROPHENYL)ACETYL]-11-[4-(DIMETHYLAMINO)PHENYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound with a molecular formula of C31H32ClN3O2 and a molecular weight of 514.1 g/mol. This compound is part of the benzodiazepine family, which is known for its diverse pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-[2-(4-CHLOROPHENYL)ACETYL]-11-[4-(DIMETHYLAMINO)PHENYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzodiazepine core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl and dimethylaminophenyl groups: These groups are introduced through electrophilic aromatic substitution reactions.
Acetylation: The acetyl group is introduced using acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
10-[2-(4-CHLOROPHENYL)ACETYL]-11-[4-(DIMETHYLAMINO)PHENYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazepines.
Applications De Recherche Scientifique
10-[2-(4-CHLOROPHENYL)ACETYL]-11-[4-(DIMETHYLAMINO)PHENYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, particularly its potential as an anxiolytic or sedative.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 10-[2-(4-CHLOROPHENYL)ACETYL]-11-[4-(DIMETHYLAMINO)PHENYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves its interaction with the central nervous system. It likely acts on the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione
- Ethyl 2-[7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]hydrazinecarboxylate
Uniqueness
10-[2-(4-CHLOROPHENYL)ACETYL]-11-[4-(DIMETHYLAMINO)PHENYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other benzodiazepines.
Propriétés
Formule moléculaire |
C31H32ClN3O2 |
|---|---|
Poids moléculaire |
514.1 g/mol |
Nom IUPAC |
5-[2-(4-chlorophenyl)acetyl]-6-[4-(dimethylamino)phenyl]-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C31H32ClN3O2/c1-31(2)18-25-29(27(36)19-31)30(21-11-15-23(16-12-21)34(3)4)35(26-8-6-5-7-24(26)33-25)28(37)17-20-9-13-22(32)14-10-20/h5-16,30,33H,17-19H2,1-4H3 |
Clé InChI |
QRSSBJCSCLKFRT-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)CC4=CC=C(C=C4)Cl)C5=CC=C(C=C5)N(C)C)C(=O)C1)C |
SMILES canonique |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)CC4=CC=C(C=C4)Cl)C5=CC=C(C=C5)N(C)C)C(=O)C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(1-cyclohexen-1-yl)ethyl]benzenesulfonamide](/img/structure/B332980.png)

![Ethyl 2-({[2-(4-bromophenyl)-4-quinolinyl]carbonyl}amino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B332984.png)

![3-bromo-5-(4-bromophenyl)-N-(2,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B332990.png)


![5-(4-bromophenyl)-N-cyclohexyl-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B332994.png)
![Ethyl 2-[(2,6-dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B332995.png)
![2-chloro-N-{4-[4-(4-{[(2-chloro-3-pyridinyl)carbonyl]amino}phenyl)cyclohexyl]phenyl}nicotinamide](/img/structure/B332997.png)
![1-[3-(4-Tert-butylphenyl)acryloyl]-4-{4-nitrophenyl}piperazine](/img/structure/B333000.png)
![N-[2-(3-chlorophenyl)ethyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B333001.png)
